4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methanesulfonylphenyl derivatives and piperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a halogenated 2-methanesulfonylphenyl compound with piperidine, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Common reagents include hydrogen gas, potassium permanganate, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Major Products: Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted phenyl derivatives.
Scientific Research Applications
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used in assays to investigate its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
4-(2-Methanesulfonylphenyl)piperidine: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and biological activity.
4-(2-Methanesulfonylphenyl)piperidin-4-one:
4-(2-Methanesulfonylphenyl)piperidin-4-amine: The presence of an amine group in this compound can result in different interactions with biological targets and varying therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylsulfonylphenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-17(15,16)11-5-3-2-4-10(11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZDVDGADDMAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2(CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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